molecular formula C14H17F2N B2462033 2-[(3,5-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole CAS No. 2324632-75-7

2-[(3,5-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole

Cat. No.: B2462033
CAS No.: 2324632-75-7
M. Wt: 237.294
InChI Key: AYYKIPIHZJIPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,5-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole is a complex organic compound that features a cyclopenta[c]pyrrole core structure. This compound is characterized by the presence of a difluorophenyl group attached to the cyclopenta[c]pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-[(3,5-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. The difluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluorophenyl group in 2-[(3,5-Difluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable subject for research.

Properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N/c15-13-4-10(5-14(16)6-13)7-17-8-11-2-1-3-12(11)9-17/h4-6,11-12H,1-3,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYKIPIHZJIPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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